molecular formula C9H10N2 B3059002 5-Phenyl-4,5-dihydro-1H-pyrazole CAS No. 936-47-0

5-Phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B3059002
CAS No.: 936-47-0
M. Wt: 146.19 g/mol
InChI Key: HNXVMLLBTMWOAM-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyrazole Heterocycles

Dihydropyrazoles, also known as pyrazolines, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in chemical research. nih.govresearchgate.net They are structurally related to pyrazoles, which are aromatic, but differ in that they possess one endocyclic double bond and are consequently less stable and more reactive. tandfonline.com Dihydropyrazoles are typically colorless liquids with boiling points in the range of 120–150 °C. tandfonline.com

There are three possible isomers of pyrazoline, depending on the position of the double bond. The 4,5-dihydro-1H-pyrazole isomer, commonly referred to as 2-pyrazoline, is among the most prevalent and extensively studied derivatives. tandfonline.com These compounds are generally insoluble in water but soluble in organic solvents like propylene (B89431) glycol due to their lipophilic nature. tandfonline.com The core structure of 4,5-dihydro-1H-pyrazole features a conjugated –N1–N2–C3– system, which includes both electron-donating and electron-withdrawing moieties. tandfonline.com X-ray analysis has revealed that the pyrazoline ring is nearly planar, with a slight deviation at the C5 atom. tandfonline.com

The synthesis of dihydropyrazoles can be achieved through various methods, with a common approach being the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate (B1144303). mdpi.comscispace.com Another significant synthetic route involves the 1,3-dipolar cycloaddition of nitrile imines with alkenes. scispace.com

Significance of the 4,5-Dihydro-1H-Pyrazole Scaffold in Contemporary Chemical Research

The 4,5-dihydro-1H-pyrazole scaffold is recognized as an "indispensable scaffold" in medicinal chemistry and drug design. nih.govresearchgate.net This significance stems from the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. tandfonline.comresearchgate.netnih.gov The versatility of the dihydropyrazole ring allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with distinct pharmacological profiles.

For instance, research has shown that the nature of the substituent at the N1 position of the pyrazoline ring can significantly influence its inhibitory potential. nih.gov The introduction of an acetyl group at N1 has been shown to enhance inhibitory activity in several studies. tandfonline.comglobalresearchonline.net Furthermore, the substitution pattern on the phenyl rings attached to the pyrazoline core plays a crucial role in determining the biological efficacy. Electron-donating groups on the phenyl ring at the C5 position have been linked to increased anticancer activity. tandfonline.com

The fluorescent properties of 2-pyrazolines, which absorb light in the 300-400 nm range and emit blue fluorescence, have led to their use in the development of fluorescent probes, synthetic fibers, and in electroluminescence applications. tandfonline.commdpi.com

The following table provides a summary of the key properties of the 4,5-dihydro-1H-pyrazole scaffold:

PropertyDescription
Structure Five-membered ring with two adjacent nitrogen atoms and one double bond.
Isomer 4,5-dihydro-1H-pyrazole is also known as 2-pyrazoline. tandfonline.com
Physical Properties Generally colorless liquids, insoluble in water, soluble in propylene glycol. tandfonline.com
Chemical Reactivity Less stable and more reactive than pyrazoles. tandfonline.com Can undergo reduction to form pyrazolidines or oxidation. tandfonline.com
Synthesis Commonly synthesized from chalcones and hydrazine hydrate or via 1,3-dipolar cycloaddition. mdpi.comscispace.comscispace.com
Applications Scaffold for compounds with diverse biological activities and used in materials science due to fluorescence. researchgate.nettandfonline.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,7,9,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNXVMLLBTMWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C=NNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918297
Record name 5-Phenyl-4,5-dihydro-1H-pyrazole
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Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

936-47-0
Record name 5-Phenyl-4,5-dihydro-1H-pyrazole
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Record name 1H-Pyrazole, 4,5-dihydro-5-phenyl-
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Record name 5-Phenyl-4,5-dihydro-1H-pyrazole
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Synthetic Methodologies for 5 Phenyl 4,5 Dihydro 1h Pyrazole and Its Derivatives

Traditional Synthetic Approaches

Traditional methods for synthesizing pyrazolines have long been the cornerstone of their preparation, valued for their simplicity and the accessibility of starting materials. These approaches primarily involve cyclocondensation and 1,3-dipolar cycloaddition reactions.

Cyclocondensation reactions are a fundamental class of reactions for forming heterocyclic rings. In the context of pyrazoline synthesis, this involves the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a compound containing two electrophilic centers, leading to the formation of the five-membered ring after condensation and cyclization.

A primary and widely used method for the synthesis of pyrazoles and their dihydro-analogs is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov This approach, often referred to as the Knorr pyrazole (B372694) synthesis, is highly versatile. nih.gov The reaction can also be effectively carried out with α,β-unsaturated aldehydes and ketones. nih.gov In this case, the reaction proceeds through an initial Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to yield the 4,5-dihydropyrazole ring. scispace.com

The regioselectivity of the cyclocondensation can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the carbonyl compound. nih.govorganic-chemistry.org For instance, the use of different solvents can direct the outcome of the reaction. Studies have shown that cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents can yield better results than in commonly used polar protic solvents like ethanol (B145695). nih.gov

Chalcones, which are α,β-unsaturated ketones, are particularly useful and versatile precursors for the synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles. mdpi.com The reaction involves the condensation of a chalcone (B49325) with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118). scispace.comjchemlett.comnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid. mdpi.comnih.gov

The general scheme involves the reaction of a substituted chalcone with phenylhydrazine hydrate, which upon intramolecular cyclization, forms the corresponding 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivative. jchemlett.com For example, the reaction of (E)-1,3-diphenyl-2-propen-1-one (the parent chalcone) with phenylhydrazine yields 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole. The presence of various substituents on the aryl rings of the chalcone or on the phenyl ring of phenylhydrazine allows for the creation of a diverse library of pyrazoline derivatives. nih.gov

The reaction can be catalyzed by acids or bases. For instance, a mixture of an adamantyl chalcone and a substituted phenylhydrazine hydrochloride in an aqueous acetic acid solution can be heated to produce the desired pyrazoline product. nih.gov Similarly, the synthesis of 1-formyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is achieved by reacting the corresponding chalcone with hydrazine hydrate in formic acid. mdpi.com

Below is a table summarizing the synthesis of various pyrazoline derivatives from chalcones:

Chalcone PrecursorHydrazine DerivativeSolvent/CatalystResulting Pyrazoline DerivativeReference
1-(2,5-Dichlorothiophen-3-yl)-3-phenylprop-2-en-1-oneHydrazine hydrateAcetic Acid5-(2,5-Dichlorothiophen-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole yu.edu.jo
1-(2,5-Dichlorothiophen-3-yl)-3-phenylprop-2-en-1-onePhenylhydrazineAcetic Acid5-(2,5-Dichlorothiophen-3-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole yu.edu.jo
Substituted ChalconePhenylhydrazine hydrateSiO2-Al2O3 / Ethanol4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives jchemlett.com
Adamantyl chalconePhenylhydrazine hydrochloride derivativesAcetic acid / WaterAdamantyl-substituted pyrazoline derivatives nih.gov
(2E)-1-(5-nitro-pyridin-2-yl)-3-phenyl-propenoneHydrazine hydrateAcetic Acid1-acetyl-3-(5-nitropyridin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole scispace.com

The 1,3-dipolar cycloaddition is a powerful and highly efficient method for constructing five-membered heterocyclic rings, including pyrazolines. bas.bg This reaction involves the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. chim.itoup.com For the synthesis of pyrazolines, nitrile imines are the most commonly employed 1,3-dipoles. chim.ittandfonline.com

Nitrile imines are reactive intermediates that are usually generated in situ. chim.it Common methods for their generation include the base-mediated dehydrohalogenation of hydrazonoyl halides or the oxidation of aldehyde hydrazones. bas.bgchim.it Once generated, the nitrile imine rapidly undergoes a [3+2] cycloaddition reaction with a suitable alkene to form a pyrazoline ring. chim.itoup.com If an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. chim.it The addition to a simple alkene produces a pyrazoline, which may subsequently be oxidized to the corresponding aromatic pyrazole. chim.it

The reaction is generally regioselective, a feature attributed to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine. chim.it For example, N-phenyl-nitrile imines, generated photochemically, have been shown to react exclusively with styrene (B11656) (an alkene) to produce the corresponding 2-pyrazoline. oup.com This methodology provides a versatile route to a wide array of substituted pyrazolines by varying the substituents on both the nitrile imine precursor and the alkene. nih.gov Recent advancements have also explored electrochemical methods for the direct synthesis of pyrazolines from hydrazones and alkenes. nih.gov

A specific application of the 1,3-dipolar cycloaddition involves the use of diarylnitrilimines reacting with olefins (alkenes). Diarylnitrilimines, which are nitrile imines bearing aryl groups on both the carbon and nitrogen atoms, are generated in situ from the corresponding precursors, such as the thermolysis of 2,5-diaryltetrazoles or the oxidation of diaryl aldehyde hydrazones. bas.bg

The cycloaddition of these diarylnitrilimines to various olefinic dipolarophiles provides a direct route to 1,3,5-triaryl- and 1,3,4,5-tetraaryl-substituted 4,5-dihydro-1H-pyrazoles. The reaction's regiochemistry is a key aspect, with computational studies often employed to understand and predict the observed outcomes. chim.it For instance, the reaction of in situ generated nitrile imines with ethyl acetoacetate, which exists in keto-enol tautomeric forms, has been shown to produce pyrazole derivatives regioselectively. bas.bg The choice of substituents on the aryl rings of the nitrilimine and the olefin allows for fine-tuning the electronic and steric properties of the resulting pyrazoline, making this a valuable method for creating structurally diverse compounds.

1,3-Dipolar Cycloaddition Reactions

Modern and Specialized Synthetic Strategies

The synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole and its derivatives has been significantly advanced through the development of modern and specialized synthetic methodologies. These strategies offer improved efficiency, selectivity, and access to a diverse range of structurally complex molecules. This section will delve into asymmetric synthesis methodologies, including enantioselective organocatalytic approaches, and various catalytic syntheses involving palladium, copper, and silver.

Asymmetric Synthesis Methodologies

The demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals, has driven the development of asymmetric methods for the synthesis of chiral pyrazolines.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2-pyrazolines, offering a metal-free and environmentally benign alternative to traditional metal-catalyzed reactions. These reactions often utilize small organic molecules as catalysts to induce enantioselectivity.

A notable organocatalytic approach involves the use of bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, to catalyze the enantioselective synthesis of 1,3,5-trisubstituted 2-pyrazolines. For instance, a conjugate-base-stabilized carboxylic acid (CBSCA) incorporating a 3,5-bis(pentafluorosulfanyl)phenylthiourea moiety has been shown to be highly effective. This catalyst facilitates one-pot condensations of hydrazines and α,β-unsaturated ketones under mild conditions, leading to the formation of structurally diverse N-aryl 2-pyrazolines in good yields and with high enantioselectivities. nih.gov The superior performance of the 3,5-bis(SF₅)phenylthiourea catalyst over the more common 3,5-bis(CF₃)phenylthiourea has been demonstrated in reactions such as the Michael addition of dimethyl malonate to nitrostyrene, where it provided higher yield and enantioselectivity in a shorter reaction time. rsc.org

Another successful strategy employs cinchona alkaloid-derived squaramide catalysts. These catalysts have been utilized in the asymmetric synthesis of fused pyrazoline derivatives through a dissymmetric hydrazine addition to symmetrical dienones. This method overcomes the challenge of rapid background reactions and provides optically pure products under mild conditions. rsc.org

The following table summarizes representative examples of enantioselective organocatalytic syntheses of pyrazoline derivatives.

CatalystReactantsProduct TypeYield (%)Enantioselectivity (% ee)Reference
3,5-bis(SF₅)phenylthiourea-CBSCAHydrazines and α,β-unsaturated ketonesN-aryl 2-pyrazolinesGoodHigh nih.gov
Cinchona alkaloid-derived squaramideDienones and hydrazine hydrateFused pyrazoline derivativesHighOptically pure rsc.org
Pyrrolidine-BzOH saltPyrazolones, aldehydes, and ketones1,3-Diarylallylidene pyrazolonesGood-HighNot Applicable (geometrical isomers) acs.org

Catalytic Syntheses

Transition metal catalysis provides a versatile and efficient platform for the construction of the pyrazoline scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been instrumental in the synthesis of aryl-substituted pyrazoles and pyrazolines. These reactions typically involve the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst.

One study reports the palladium-catalyzed Suzuki-Miyaura reaction of 3-(4-bromophenyl)-1,5-diphenyl pyrazoline with various arylboronic acids. researchgate.net This methodology allows for the introduction of diverse aryl groups at the 3-position of the pyrazoline ring, affording 3-(biphenyl)-1,5-diphenyl pyrazoline derivatives in moderate to good yields (53-78%). researchgate.net Similarly, the reaction of 3,5-bis(4-bromophenyl)-1-phenyl pyrazoline with two equivalents of arylboronic acids yielded the corresponding 3,5-bis(biphenyl)-1-phenyl pyrazoline derivatives in yields ranging from 55-80%. researchgate.net These reactions demonstrate the utility of the Suzuki-Miyaura coupling for the late-stage functionalization of pre-formed pyrazoline cores.

The synthesis of 5-aryl-4-fluoro-1H-pyrazoles has also been achieved through the palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides, showcasing the versatility of palladium catalysis in accessing functionalized pyrazole derivatives. researchgate.net

The table below presents examples of Suzuki-Miyaura reactions for the synthesis of arylated pyrazoline derivatives.

Pyrazoline SubstrateCoupling Partner (ArB(OH)₂)ProductYield (%)Reference
3-(4-bromophenyl)-1,5-diphenyl pyrazolineArylboronic acid3-(biphenyl)-1,5-diphenyl pyrazoline53-78 researchgate.net
3,5-bis(4-bromophenyl)-1-phenyl pyrazolineArylboronic acid (2 eq.)3,5-bis(biphenyl)-1-phenyl pyrazoline55-80 researchgate.net

Copper-catalyzed reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazolines. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," offering high efficiency and regioselectivity for the synthesis of 1,2,3-triazoles, which are structurally related to pyrazolines. nih.govnih.gov

In the context of pyrazole synthesis, copper catalysts have been employed in the dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a copper catalyst can be directed towards the formation of either pyridazine (B1198779) or pyrazine (B50134) fused systems by tuning the reaction conditions. mdpi.com

Furthermore, a copper-catalyzed asymmetric propargylic [3+3] cycloaddition of 1H-pyrazol-5(4H)-ones has been developed to access chiral dihydropyrano[2,3-c]pyrazoles with high yields and excellent enantioselectivities. rsc.org While not directly forming a simple pyrazoline, this method highlights the utility of copper catalysis in constructing complex heterocyclic systems incorporating a pyrazole moiety.

A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the green and efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles via a three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine in an aqueous ethanol solution. nih.gov This method offers excellent yields (85-93%) in short reaction times (15-27 min). nih.gov

Silver catalysis has also found application in the synthesis of pyrazole derivatives. A notable example is the silver(I)-catalyzed facile synthesis of pyrazoles from propargyl N-sulfonylhydrazones. This reaction proceeds under mild conditions and exhibits good functional group compatibility, allowing for the regioselective synthesis of 1,3-, 1,5-disubstituted, and 1,3,5-trisubstituted pyrazoles. acs.org The reaction involves a migration of the sulfonyl group, which has been shown to occur in an intermolecular fashion through crossover experiments. acs.org

Another silver-mediated [3+2] cycloaddition reaction involves the use of N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes to construct pyrazoles under mild conditions with broad substrate scope. organic-chemistry.orgacs.org

Nanocatalyst-Mediated Syntheses

The use of nanocatalysts in organic synthesis has gained considerable attention due to their high surface area and unique catalytic properties.

Nano-ZnO: Zinc oxide nanoparticles (ZnO NPs) have been effectively utilized as a catalyst in the synthesis of dihydropyrazole derivatives. nih.govresearchgate.net These nanoparticles can be synthesized through green methods, for instance, by using plant extracts like Azadirachta indica leaf extract. nih.gov The resulting biosynthesized ZnO NPs have been successfully employed in one-pot multicomponent reactions to produce steroidal dihydropyrazoles. nih.gov ZnO nanoparticles are considered a powerful, reusable, and environmentally benign heterogeneous catalyst for various organic transformations, often used in aqueous media or under solvent-free conditions. researchgate.netoiccpress.comoiccpress.com Their advantages include low toxicity, cost-effectiveness, and the ability to produce clean products. researchgate.netoiccpress.com

Mesoporous SiO2-Al2O3: Mesoporous silica-alumina (SiO2-Al2O3) has been reported as a highly efficient, recyclable, and mild heterogeneous catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.comjchemlett.comcivilica.com This nanocatalyst is typically prepared via a hydrothermal method. jchemlett.comjchemlett.comcivilica.com Its application in the condensation reaction of substituted chalcones with phenylhydrazine hydrate leads to excellent product yields in short reaction times under simple experimental conditions. jchemlett.comjchemlett.comcivilica.com The structural characteristics and acidic strength of the catalyst are typically analyzed using techniques such as XRD, SEM, TEM, and Ammonia-Temperature Programmed Desorption (NH3-TPD). jchemlett.comjchemlett.com

Other nano-catalysts, such as silica-supported Preyssler nanoparticles (H14[NaP5W30O110]/SiO2), have also been used for the synthesis of 1,3,5-triaryl pyrazoline derivatives from chalcones and phenylhydrazine under aqueous conditions. sciencepg.com Magnetically-recoverable catalysts, like silica-encapsulated γ-Fe2O3 nanoparticles with immobilized H3PW12O40, have also proven to be highly efficient and recyclable for pyrazoline synthesis.

Scandium Triflate Catalysis

Scandium triflate (Sc(OTf)3) has emerged as a versatile and potent Lewis acid catalyst in organic synthesis. scandium.orgresearchgate.net It is known for its water resistance and remarkable catalytic activity in aqueous environments, making it a "green" catalyst. researchgate.net Its ability to activate various substrates has made it valuable in the synthesis of complex, biologically active compounds. scandium.org

In the context of pyrazole synthesis, scandium triflate has been used to catalyze the solvent-free domino synthesis of functionalized pyrazoles under controlled microwave irradiation. tandfonline.com This method offers a rapid and efficient route to pyrazoline derivatives, with yields ranging from 74% to 92% within 5 minutes. tandfonline.com The catalyst's effectiveness is also noted in the synthesis of N-unprotected ketimines, which are important intermediates for nitrogen-containing compounds. organic-chemistry.orgnih.gov Zinc triflate (Zn(OTf)2) has also been employed in the regioselective synthesis of aryl-substituted pyrazolines from arylhydrazines and 3-butynol, with the resulting products being easily oxidized to pyrazoles. organic-chemistry.org

Silica (B1680970) Chloride Catalysis

Silica chloride has been utilized as a catalyst in the one-pot cyclocondensation for the synthesis of fully substituted pyrazoles. tandfonline.com This method, while effective, has been compared to newer techniques. For instance, in the synthesis of a particular pyrazoline, silica chloride catalysis afforded an 80% yield in 2 hours under heating, whereas a scandium triflate-catalyzed microwave-assisted method produced a higher yield in a significantly shorter time. tandfonline.com

Green Chemistry Approaches in Dihydropyrazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of dihydropyrazoles to reduce the environmental impact of chemical processes. These approaches focus on using less hazardous materials, alternative energy sources, and solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to significantly reduce reaction times and improve yields. nih.govnih.gov This method has been successfully applied to the synthesis of various pyrazoline derivatives. nih.govnih.govtandfonline.comresearchgate.netshd-pub.org.rs

The synthesis of 3,5-arylated 2-pyrazolines from chalcones and hydrazines under microwave irradiation in the presence of glacial acetic acid has been shown to be rapid and efficient, with reaction times as short as 2-12 minutes and yields ranging from 82-99%. nih.gov This method is considered superior to conventional heating. nih.gov Microwave irradiation has also been employed for the synthesis of 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanones and 3-substituted phenyl-5-substituted phenyl-4,5-dihydro-pyrazole-1-carbothioamides. nih.gov In some cases, the synthesis is performed under solvent-free conditions, further enhancing its green credentials. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

Method Temperature Time Yield
Conventional 75ºC 2 hours 72-90%
Microwave-Assisted 60°C 5 minutes 91-98%

This table is based on data from a comparative study on the synthesis of phenyl-1H-pyrazoles. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent is a key principle of green chemistry, as it reduces waste and eliminates the hazards associated with volatile organic compounds. Several methods for the synthesis of pyrazoline derivatives have been developed that operate under solvent-free conditions. asianpubs.orgresearchgate.net

One approach involves the use of an imidazolium-based ionic liquid as both a solvent and a catalyst for the reaction of chalcones with phenyl hydrazine. asianpubs.org While this method uses an ionic liquid, other syntheses are truly solvent-free. For example, 1N-acetyl pyrazoles have been synthesized through the solvent-free cyclization and acetylation of chalcones using hydrazine hydrate and acetic anhydride (B1165640) in the presence of a SiO2-H2SO4 catalyst. researchgate.net Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net

Ultrasound-Promoted Synthesis

Ultrasonic irradiation is another green chemistry tool that can enhance reaction rates and yields. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which accelerates chemical transformations. rsc.org This technique has been applied to the synthesis of various pyrazoline derivatives. mdpi.comresearchgate.netnih.govnih.govnih.gov

Ultrasound has been used to promote the one-pot, three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, resulting in higher yields and shorter reaction times compared to conventional methods. mdpi.com Similarly, the synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been achieved rapidly and cleanly under ultrasonic irradiation in ethanol. nih.gov The application of ultrasound has been shown to improve the efficiency of the Claisen-Schmidt condensation reaction for synthesizing chalcones, which are precursors to pyrazolines. researchgate.net Research has also demonstrated the use of ultrasound for the synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, with the sonochemical method offering improved yields and shorter reaction times. scispace.com

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of this compound and its derivatives. researchgate.netnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel, leading to the formation of complex products in a convergent manner. researchgate.net This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, and minimized waste generation. nih.gov

A common multicomponent strategy for synthesizing dihydropyrazole derivatives involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov For instance, the one-pot synthesis of pyrazoline derivatives can be achieved through a three-component reaction involving an aldehyde, a ketone, and hydrazine. fip.org This method has been successfully employed using both conventional heating and microwave irradiation, with the latter often providing accelerated reaction rates. fip.org The use of catalysts, such as potassium t-butoxide or piperidine, can further enhance the efficiency of these reactions. nih.govnih.gov

The synthesis of pyrano[2,3-c]pyrazole derivatives, which contain a dihydropyrazole core, is frequently accomplished through four-component reactions. nih.govsemanticscholar.org These reactions typically involve an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate. nih.govnih.gov Various catalysts, including taurine, piperidine, and nano-silica, have been utilized to promote these transformations, often in environmentally benign solvents like water or ethanol. nih.govnih.gov

Furthermore, five-component reactions have also been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles, demonstrating the versatility of MCRs in generating molecular diversity. nih.gov These reactions highlight the power of MCRs to construct complex heterocyclic scaffolds from simple and readily available starting materials in a single synthetic operation. researchgate.net

Synthesis from Propargylic Alcohols

A metal-free, two-component, one-pot approach provides a route to 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. This method proceeds through an acid-catalyzed propargylation of N,N-diprotected hydrazines, which is then followed by a base-mediated 5-endo-dig cyclization to yield the pyrazole ring. organic-chemistry.org

Ring Transformation Reactions (e.g., from Isoxazoles and Oxadiazoles, 2H-Azirines)

The synthesis of dihydropyrazole derivatives can also be achieved through ring transformation reactions, where a pre-existing heterocyclic ring is converted into the dihydropyrazole core.

From Isoxazoles: Isoxazole (B147169) derivatives can serve as precursors for the synthesis of 4,5-dihydro-1H-pyrazoles. For instance, the reaction of certain isoxazole-containing compounds with arylhydrazines can lead to the formation of isoxazole-substituted 4,5-dihydro-1H-pyrazoles. nanobioletters.comnih.gov This transformation involves the opening of the isoxazole ring and subsequent recyclization with the hydrazine to form the dihydropyrazole ring.

From 1,2,4-Oxadiazoles: 1,2,4-Oxadiazoles can undergo rearrangement reactions to form other heterocyclic systems. One notable transformation is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it Additionally, the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism allows for the rearrangement of 1,2,4-oxadiazoles into other heterocycles. researchgate.net For example, polyfluoroaryl-1,2,4-oxadiazoles can react with hydrazine, leading to the formation of indazole compounds through a process involving nucleophilic attack at the C(5) position of the oxadiazole, ring opening, and subsequent closure. chim.it

From 2H-Azirines: A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones offers a pathway to construct polysubstituted pyrazoles. researchgate.net This method provides an alternative route for accessing a variety of pyrazole derivatives and expands the synthetic utility of 2H-azirines as building blocks in heterocyclic synthesis. researchgate.netorganic-chemistry.org The reaction proceeds through a plausible mechanism that enriches the chemical transformations of 2H-azirines. researchgate.net

Regioselectivity and Stereoselectivity in Dihydropyrazole Formation

The synthesis of this compound and its derivatives often presents challenges and opportunities related to regioselectivity and stereoselectivity.

Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. conicet.gov.arbeilstein-journals.org The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. conicet.gov.ar For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar Similarly, in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, two-dimensional NMR techniques have been used to confirm the regioselectivity of the transformation, which also correlated well with DFT calculations. rsc.org

Stereoselectivity: When the synthesis of dihydropyrazoles involves the creation of one or more stereocenters, controlling the stereoselectivity of the reaction becomes crucial. The formation of chiral dihydropyrano[2,3-c]pyrazole derivatives has been achieved through domino-type Michael addition reactions using quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr The stereochemical outcome of such reactions is influenced by the catalyst structure and the reaction conditions. The epoxidation of unsaturated pyranosides, which can be precursors to functionalized dihydropyrazoles, exhibits stereoselectivity that is dependent on the substituents on the pyran ring. nih.gov

Functionalization and Derivatization Strategies of the Dihydropyrazole Ring

The 4,5-dihydro-1H-pyrazole ring system serves as a versatile scaffold that can be further modified through various functionalization and derivatization reactions to introduce a wide range of substituents and modulate its physicochemical and biological properties.

N-Substitution Reactions (e.g., Acylation, Sulfonylation)

The nitrogen atoms of the dihydropyrazole ring are nucleophilic and can readily undergo substitution reactions.

N-Acylation: The N1- and N2-positions of the dihydropyrazole ring can be acylated using various acylating agents. For example, cyclization of pyridylchalcones with hydrazine hydrate in acetic acid leads to the formation of N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. scispace.com The acylation of amines can be achieved under weak base conditions using strong acylating agents, where the amine acts as a nucleophile. umich.edu

N-Sulfonylation: Similar to acylation, sulfonylation at the nitrogen atoms of the dihydropyrazole ring can be achieved using sulfonyl chlorides. This reaction introduces a sulfonyl group, which can significantly impact the electronic properties and biological activity of the molecule.

Functional Group Transformations (e.g., Nitro to Amine Reduction, Carboxylic Acid Derivatives)

Functional groups attached to the dihydropyrazole core or its substituents can be transformed into other functionalities to create a diverse library of derivatives.

Nitro to Amine Reduction: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.netunimi.it This reaction is particularly important for the synthesis of amino-substituted dihydropyrazole derivatives, which are often associated with various biological activities. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C), iron in acidic media, zinc, and tin(II) chloride. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The choice of reagent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. commonorganicchemistry.com

Carboxylic Acid Derivatives: Dihydropyrazole derivatives bearing carboxylic acid groups can be converted into a range of derivatives, such as esters and amides. For instance, a one-pot synthesis of highly substituted 1H-pyrazole-5-carboxylates has been developed from 4-aryl-2,4-diketoesters and arylhydrazines. researchgate.net These carboxylate-containing pyrazoles can serve as valuable intermediates for further derivatization.

Reaction Chemistry and Chemical Transformations of 5 Phenyl 4,5 Dihydro 1h Pyrazole Systems

Fundamental Reactivity Patterns

The chemical behavior of 5-phenyl-4,5-dihydro-1H-pyrazole is dictated by the inherent electronic properties of its heterocyclic structure. The presence of two nitrogen atoms within the five-membered ring, along with the adjacent phenyl substituent, creates a unique electronic environment that governs its reactivity towards various reagents.

The dihydropyrazole ring system can be susceptible to nucleophilic attack, particularly when activated by appropriate functional groups. For instance, the presence of strong electron-withdrawing groups can render the ring carbons more electrophilic. Furthermore, functionalization at the N1 position with groups like carbothioamide introduces additional sites for nucleophilic reactions. sigmaaldrich.com

DFT calculations on related heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the presence of nitro groups and adjacent halogen atoms can significantly influence the molecule's reactivity towards nucleophiles. mdpi.com These studies highlight that only the selective substitution of a chlorine atom by nitrogen nucleophiles occurs, a process facilitated by the electronic pull of the nitro group. mdpi.com This provides a model for understanding how substituents on the phenyl ring or the pyrazoline core itself could direct nucleophilic substitution reactions.

Functional groups attached to the this compound system can undergo reduction without altering the core heterocyclic structure. A notable example is the reduction of a nitro group on a pyridine (B92270) ring attached to the dihydropyrazole. This transformation is significant as the resulting amino derivatives are precursors to compounds with potentially excellent luminescent properties. scispace.com

The specific conditions for these reductions can vary depending on the nature of the functional group and the desired outcome. For instance, catalytic hydrogenation or the use of metal hydrides are common methods for reducing nitro groups and other reducible moieties.

The this compound scaffold can be elaborated through condensation reactions to form esters and amides, which are crucial for modifying the compound's properties. libretexts.org These reactions typically involve the coupling of a carboxylic acid with an alcohol or an amine, often facilitated by a coupling agent or catalyst. nih.gov

A general method for amide synthesis involves the direct condensation of carboxylic acids and amines using reagents like titanium tetrachloride (TiCl4) in pyridine. nih.gov This approach has been successfully applied to a wide range of substrates, yielding amides in moderate to excellent yields. nih.gov Similarly, esterification can be achieved by reacting a carboxylic acid derivative of the pyrazole (B372694) with an alcohol under acidic conditions. libretexts.org These reactions are fundamental in creating diverse libraries of pyrazoline derivatives for various applications. For example, 1-(4-(this compound-1-carbonyl)piperidin-1-yl)ethanone was synthesized with a 35% yield through such a condensation approach. osti.gov

Table 1: Examples of Condensation Reactions

Reactant 1 Reactant 2 Product Type Catalyst/Conditions Reference
Carboxylic Acid Amine Amide TiCl4, Pyridine, 85°C nih.gov
Carboxylic Acid Alcohol Ester Strong Acid (e.g., H2SO4), Heat libretexts.org

One of the most characteristic reactions of the 4,5-dihydropyrazole system is its oxidation to the corresponding aromatic pyrazole. This aromatization leads to a significant change in the electronic and photophysical properties of the molecule. ias.ac.in A variety of oxidizing agents can be employed for this transformation.

For instance, 1,3,5-trisubstituted 2-pyrazolines can be effectively oxidized to their pyrazole counterparts using the trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate (THDDE)/KOH system, which generates singlet oxygen as the active oxidant. researchgate.net Another method involves the use of tetrabutylammonium (B224687) peroxydisulfate (B1198043) in acetonitrile, which provides a clean and efficient oxidation. researchgate.net The choice of oxidant can be crucial for achieving high yields and avoiding side reactions.

Table 2: Oxidizing Agents for the Aromatization of Dihydropyrazoles

Oxidizing Agent/System Solvent Key Features Reference
Tetrabutylammonium peroxydisulfate Acetonitrile Clean reaction, short reaction time researchgate.net
THDDE/KOH Not specified Generates singlet oxygen, chemoselective researchgate.net

Intramolecular Charge Transfer (ICT) Processes within Dihydropyrazoline Derivatives

Dihydropyrazoline derivatives, particularly those with donor and acceptor groups, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. ias.ac.inscilit.com This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part, leading to the formation of a highly polarized excited state. researchgate.net The efficiency and nature of the ICT can be significantly influenced by the molecular structure and the surrounding solvent polarity.

For example, in (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP), dual absorption and emission bands are observed, corresponding to a locally excited (LE) state and an ICT state. ias.ac.in However, upon dehydrogenation to the corresponding pyrazole ((E)-1,5-diphenyl-3-styryl-1H-pyrazole or DSP), the ICT process is inhibited, and only a single emission band from the LE state is seen. ias.ac.in This demonstrates that the non-aromatic, more flexible dihydropyrazole ring is crucial for facilitating the structural changes required for ICT.

In some cases, the ICT state can be a twisted intramolecular charge transfer (TICT) state, which is often associated with fluorescence quenching, or a planar intramolecular charge transfer (PICT) state, which can be highly fluorescent. nih.gov The specific nature of the ICT state depends on the geometry and electronic properties of the donor and acceptor moieties.

Coordination Chemistry and Ligand Properties

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them potential coordination sites for metal ions. The ability of pyrazole and its derivatives to act as ligands is well-established in coordination chemistry. These compounds can coordinate to a variety of metal centers, forming stable complexes with diverse structures and properties.

While the coordination chemistry of the parent this compound is not as extensively documented as that of pyrazole itself, related pyrazoline derivatives have been shown to act as ligands. The coordination can occur through one or both nitrogen atoms, leading to monodentate or bidentate binding modes. The specific coordination mode will depend on the metal ion, the steric and electronic properties of the pyrazoline ligand, and the reaction conditions. The resulting metal complexes can have applications in catalysis, materials science, and medicinal chemistry.

Spectroscopic and Crystallographic Elucidation of 5 Phenyl 4,5 Dihydro 1h Pyrazole Structures

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 5-phenyl-4,5-dihydro-1H-pyrazole derivatives, the FT-IR spectra reveal key vibrational frequencies that are indicative of their molecular structure.

For instance, in a series of 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles, the IR spectra, typically recorded using KBr pellets, show characteristic absorption bands. A prominent band appears around 1670-1679 cm⁻¹, which is attributed to the C=O stretching vibration of the acetyl group at the N-1 position. scispace.com Additionally, strong absorptions corresponding to the nitro group (NO₂) are observed in the regions of 1534-1536 cm⁻¹ and 1345-1350 cm⁻¹. scispace.com

The C=N stretching vibration of the pyrazoline ring is another significant feature, although its position can vary depending on the substitution pattern. In some derivatives, this band is observed in the range of 1570–1615 cm⁻¹. The spectra also display bands corresponding to aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the CH₂ group in the pyrazoline ring. mdpi.com

For 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the FT-IR spectrum shows C-H stretching vibrations at 2832 cm⁻¹ and a band at 1656 cm⁻¹. researchgate.net In the case of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a derivative containing a pyrazole (B372694) moiety, the IR spectrum reveals characteristic bands for the C=O bond at 1663 cm⁻¹ and C=N/C=C bonds in the 1570–1615 cm⁻¹ range. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
C=O (acetyl)Stretching1670-1679 scispace.com
NO₂Asymmetric Stretching1534-1536 scispace.com
NO₂Symmetric Stretching1345-1350 scispace.com
C=N/C=CStretching1570–1615 mdpi.com
C-H (aromatic/aliphatic)Stretching2832 researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that involve a change in the polarizability of the molecule. For pyrazole-based compounds, Raman spectroscopy can be particularly useful for studying the vibrations of the heterocyclic ring and the phenyl substituents. While specific Raman spectroscopic data for this compound is not extensively documented in the provided search results, analysis of related pyrazole structures can offer insights. For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, a pyrazole ring deformation was experimentally observed at 634 cm⁻¹ in the Raman spectrum.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational bands observed in IR and Raman spectra. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. While direct PED analysis for this compound was not found in the provided results, computational studies on related pyrazole derivatives utilize this method to support experimental vibrational data. mdpi.comnih.gov This theoretical approach is crucial for accurately assigning complex vibrational spectra and understanding the coupling between different vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound derivatives provides characteristic signals for the protons of the pyrazoline ring and the phenyl group. The protons of the CH₂ group at the C-4 position and the CH group at the C-5 position of the pyrazoline ring typically appear as a set of coupled signals, often as doublets of doublets (dd), due to geminal and vicinal coupling.

In several 1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazole derivatives, the C-4 methylene (B1212753) protons (4-CH₂) give rise to two distinct dd signals. scispace.com For example, one proton appears at approximately 2.55 ppm (dd, ²J = 16.8 Hz, ³J = 4.6 Hz) and the other at around 3.29 ppm (dd, ²J = 18.4 Hz, ³J = 12.3 Hz). scispace.com The C-5 methine proton (5-CH) is typically observed further downfield as a dd signal, for instance at 5.62 ppm (dd, ³J = 10.7 Hz, ³J = 4.6 Hz), due to coupling with the two C-4 protons. scispace.com The aromatic protons of the phenyl group usually appear as a multiplet in the region of 7.22-7.64 ppm. scispace.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Reference
4-CH₂ (proton a)~2.55dd²J = 16.8, ³J = 4.6 scispace.com
4-CH₂ (proton b)~3.29dd²J = 18.4, ³J = 12.3 scispace.com
5-CH~5.62dd³J = 10.7, ³J = 4.6 scispace.com
Phenyl-H7.22-7.64m- scispace.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound derivatives, the ¹³C NMR spectra show distinct signals for the pyrazoline ring carbons and the phenyl group carbons.

The C-4 carbon (4-CH₂) of the pyrazoline ring typically resonates in the range of 39.6-43.9 ppm. scispace.com The C-5 carbon (5-CH), which is attached to the phenyl group, appears further downfield, generally between 53.0 and 59.6 ppm. scispace.com The C-3 carbon, part of the C=N bond, is observed at a much lower field. The carbons of the phenyl ring are found in the aromatic region, typically from 125.0 to 141.0 ppm, with the ipso-carbon (the carbon attached to the pyrazoline ring) appearing at the lower end of this range. scispace.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

CarbonChemical Shift (δ, ppm)Reference
4-CH₂39.6 - 43.9 scispace.com
5-CH53.0 - 59.6 scispace.com
Phenyl C (ipso)~141.0 scispace.com
Phenyl C125.0 - 129.1 scispace.com

Advanced Two-Dimensional NMR Techniques (DEPT, gs-HSQC, gs-HMBC)

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in complex molecules like this compound derivatives. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Gradient Selected Heteronuclear Single Quantum Coherence (gs-HSQC), and Gradient Selected Heteronuclear Multiple Bond Correlation (gs-HMBC) are instrumental in this process.

The concerted application of these 2D NMR experiments has been successfully used to completely assign the ¹³C NMR resonances of various 1-acyl-3,5-disubstituted-4,5-dihydro-1H-pyrazoles. nih.govresearchgate.net

DEPT: This technique is used to differentiate between CH, CH₂, and CH₃ groups. For instance, in a series of pyrazoline derivatives, DEPT-135 experiments have been shown to perfectly coincide with the expected number of CH, CH₂, and CH₃ carbons, confirming the molecular structure. researchgate.net

gs-HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, providing direct C-H connectivity. This is fundamental for assigning protonated carbons.

A study on 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles and their 2-amino analogues demonstrated the comprehensive use of DEPT, gs-HSQC, and gs-HMBC to fully assign their ¹³C NMR spectra. nih.govresearchgate.net

Below is an illustrative table of how these techniques are applied for the structural elucidation of a hypothetical this compound derivative.

Table 1: Application of 2D NMR Techniques for Structural Elucidation
TechniqueInformation ProvidedExample Application
DEPT-135Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.Confirmation of the methylene and methine groups in the pyrazoline ring.
gs-HSQCShows direct one-bond correlations between protons and the carbons they are attached to.Assigning the specific chemical shifts of the CH and CH₂ groups in the pyrazoline ring and the CH groups of the phenyl ring.
gs-HMBCShows correlations between protons and carbons that are 2-3 bonds away.Establishing the connectivity between the phenyl ring and the pyrazoline ring, and the position of substituents.

Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of molecules. researchgate.net This theoretical tool is often used in conjunction with experimental data to confirm structural assignments and to understand the electronic factors influencing the chemical shifts.

The GIAO method, typically employed with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), calculates the absolute shieldings of the nuclei. researchgate.net These calculated shieldings can then be converted to chemical shifts and compared with the experimental values.

Key applications and findings include:

Structural Verification: A good correlation between the GIAO-calculated and experimental ¹H and ¹³C chemical shifts provides strong evidence for the proposed molecular structure. researchgate.net For instance, in the study of a 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, the GIAO approach was used to evaluate the ¹H and ¹³C NMR spectra, and the theoretical results correlated well with the experimental data. researchgate.net

Conformational Analysis: The GIAO method can help in understanding the conformation of flexible parts of the molecule, such as the orientation of a phenyl group relative to the pyrazole ring. researchgate.net

Understanding Substituent Effects: By calculating the chemical shifts for a series of substituted pyrazoline derivatives, the GIAO method can provide insights into how different substituents electronically influence the NMR chemical shifts.

For example, a theoretical study on 3-pyrazolines (2,3-dihydro-1H-pyrazoles) at the GIAO/B3LYP/6–311++G(d,p) level found that the calculated ¹H and ¹³C chemical shifts were consistent with those reported in the literature, aiding in the conformational analysis of N-phenyl groups. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques are vital for characterizing the photophysical properties of this compound derivatives. These methods provide information about the electronic transitions within the molecule and their de-excitation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.

For this compound derivatives, the UV-Vis absorption spectra typically show characteristic bands arising from π-π* and n-π* transitions. The position and intensity of these absorption bands are sensitive to the solvent and the nature of the substituents on the pyrazoline and phenyl rings.

Solvent Effects: The absorption spectra of these compounds can exhibit solvatochromism, where the position of the absorption maximum (λmax) shifts with the polarity of the solvent. This can provide information about the nature of the electronic transition and the change in dipole moment between the ground and excited states.

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

For example, the UV-Vis spectral analysis of N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide was carried out in various solvents to understand its electronic transitions. researchgate.net Similarly, theoretical UV-Vis spectra for pyrazole derivatives have been calculated using Time-Dependent Density Functional Theory (TD-DFT) to complement experimental findings. researchgate.netmdpi.com

Table 2: Representative UV-Vis Absorption Data for a Pyrazoline Derivative
Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition
Hexane35015,000π-π
Ethanol (B145695)35516,500π-π
Acetonitrile35216,000π-π*

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many 4,5-dihydro-1H-pyrazole derivatives are known to be fluorescent, making this technique particularly valuable for their study. scispace.com

The fluorescence properties, including the emission maximum (λem), quantum yield (Φf), and lifetime (τf), are highly dependent on the molecular structure and the environment.

Aggregation-Induced Emission (AIE): Some pyrazoline derivatives exhibit AIE, where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. For example, a pyrazoline derivative incorporating seven fluorine atoms was found to emit strongly in the solid state with a fluorescence quantum yield of up to 41.3%, attributed to the formation of intra- and intermolecular C-H···F hydrogen bonds that restrict molecular motion. nih.gov

Quantum Yield: The fluorescence quantum yield of pyrazoline derivatives can be low in common solvents. nih.gov For instance, the quantum yield of 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD) in solvents like hexane, toluene, THF, and DMF is below 1%. nih.gov

The luminescent properties of 4,5-dihydro-1H-pyrazole derivatives make them promising candidates for applications such as organic light-emitting diodes (OLEDs). scispace.comrsc.org

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Enantiomers

When a this compound derivative is chiral, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for studying these stereochemical properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum will show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chiral molecule.

Enantiomeric Differentiation: The CD spectra of two enantiomers are mirror images of each other. This allows for the determination of the absolute configuration of a chiral pyrazoline, often by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., TD-DFT).

Conformational Analysis: The sign and magnitude of the Cotton effects are sensitive to the conformation of the molecule, providing valuable information about the spatial arrangement of the different groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, confirming its molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum can give clues about the structure of the molecule. For example, the cleavage of the pyrazoline ring and the loss of substituents can lead to characteristic fragment ions.

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺147.09168129.2
[M+Na]⁺169.07362136.5
[M-H]⁻145.07712131.6
[M+NH₄]⁺164.11822148.6
[M+K]⁺185.04756133.2

Data from PubChemLite. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of pyrazoline derivatives. In ESI-MS, the formation of protonated molecules, [M+H]⁺, is commonly observed, and their subsequent fragmentation provides valuable structural information. nih.gov The fragmentation patterns of pyrazoline derivatives are influenced by the substituents on the heterocyclic ring and the phenyl groups. researchgate.net

A common fragmentation pathway for 1-substituted-3,5-diphenyl-2-pyrazoline derivatives involves the initial loss of a substituent from the N-1 position. For instance, a 1-carboxamide (B11826670) derivative may lose a carbonyl chloride group to form a stable diphenyl pyrazoline ion. researchgate.net This pyrazoline ion can then undergo further fragmentation, such as the loss of a phenyl radical to produce a phenyl pyrazoline ion. researchgate.net The pyrazoline ring itself can cleave to form characteristic fragments like azirinium ions or a tropylium (B1234903) ion. researchgate.net The study of various substituted pyrazolines reveals that the fragmentation pathways are dependent on both the position and the nature of the substituents. researchgate.net For example, the mass spectrum of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide shows a molecular ion peak at m/z 301.9 (M⁺). mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of newly synthesized compounds by providing highly accurate mass measurements. This technique allows for the determination of the molecular formula with a high degree of confidence, which is essential for distinguishing between compounds with the same nominal mass.

For instance, the HRMS data for a novel l-histidine (B1673261) based ionic liquid containing a pyrazoline derivative was used to confirm its structure. researchgate.net In the study of various pyrazole derivatives, HRMS-ESI was used to confirm the calculated molecular formula. For example, a pyrazole derivative with the formula C₁₅H₁₂FN₂ showed a calculated [M+H]⁺ of 239.0979 and a found value of 239.0984. This level of accuracy is critical for the unambiguous identification of the synthesized compounds.

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. For the this compound core, this technique has been used to characterize numerous derivatives, confirming their molecular connectivity and stereochemistry. The pyrazoline ring typically adopts a non-planar, envelope conformation. mdpi.com

The crystal structures of several pyrazoline derivatives have been reported, providing a wealth of structural data. For example, the analysis of pyrazole-pyrazoline hybrid derivatives revealed different crystal systems and space groups depending on the substitution pattern. researchgate.net The crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to be monoclinic with the space group C2/c. mdpi.com Similarly, its thiocarboxamide analogue also crystallizes in a monoclinic system but with the P2₁/c space group. mdpi.com These studies provide precise bond lengths and angles, and reveal how different substituents influence the molecular geometry and crystal packing.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleC₂₁H₁₆F₂N₂MonoclinicP2₁/ca = 12.2880(3) Å, b = 13.1678(3) Å, c = 11.3245(3) Å, β = 112.661(3)°
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideC₁₆H₁₃F₂N₃OMonoclinicC2/ca = 17.6219(6) Å, b = 10.8735(3) Å, c = 15.3216(5) Å, β = 102.864(3)° mdpi.com
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₆H₁₃F₂N₃SMonoclinicP2₁/ca = 14.339(2) Å, b = 11.1478(17) Å, c = 9.541(2) Å, β = 107.007(18)° mdpi.com
A pyrazole-pyrazoline hybrid derivative (Compound 4)Not SpecifiedTriclinicP1̅a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° researchgate.net
A pyrazole-pyrazoline hybrid derivative (Compound 5a)Not SpecifiedMonoclinicP2₁/na = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, β = 101.0921(8)° researchgate.net

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a valuable technique for the characterization of polycrystalline materials. scispace.com It is particularly useful for identifying crystalline phases and can be used to determine unit cell parameters. scispace.commdpi.com For pyrazoline compounds, powder XRD serves as a method for identification and for ensuring the purity of the bulk sample. nist.govchemsrc.comatlantis-press.com

In a study of a new N-acetylated pyrazoline, the powder diffraction pattern was successfully indexed to a monoclinic space group (I2/a), and the unit cell parameters were determined. nist.govchemsrc.comatlantis-press.com This demonstrates the utility of powder XRD in the structural analysis of pyrazoline derivatives, providing a fingerprint for the crystalline material that can be used for identification purposes in databases like the Powder Diffraction File. nist.govchemsrc.comatlantis-press.com

Advanced Structural Analysis Techniques

Beyond the fundamental determination of molecular structure, advanced analytical techniques offer deeper insights into the subtle forces that govern the supramolecular assembly of molecules in the crystalline state.

Hirshfeld Topology Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and analysis of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice.

Computational and Theoretical Investigations of 5 Phenyl 4,5 Dihydro 1h Pyrazole

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies have been employed to investigate 5-Phenyl-4,5-dihydro-1H-pyrazole and related structures. These methods range in complexity and computational cost, each offering unique advantages for studying different aspects of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational study of pyrazoline systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice, often paired with a range of basis sets to achieve a balance between accuracy and computational efficiency.

Commonly used basis sets include:

6-311++G(d,p): This is a large and flexible basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p). It is well-suited for calculations where electron correlation and weak interactions are important.

6-311G(d,p): A slightly smaller basis set than the one above, it still provides a good level of accuracy for many applications.

6-31G(d,p): A more modest basis set, often used for initial geometry optimizations or for larger systems where computational cost is a significant factor.

DFT calculations with these methods have been instrumental in determining the optimized molecular geometries, vibrational frequencies, and electronic properties of pyrazoline derivatives.

Semi-Empirical Quantum Mechanical Methods

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods like DFT and Hartree-Fock. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than higher-level methods, they can be useful for studying large molecules or for performing initial conformational searches.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and electronic transitions of this compound derivatives, Time-Dependent Density Functional Theory (TD-DFT) is frequently employed. This method is used to calculate absorption spectra (UV-Vis) and to understand the nature of electronic excitations, which is crucial for applications in materials science and photochemistry.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. wikipedia.org It provides a starting point for more advanced, electron-correlation-based methods. wikipedia.org While it systematically overestimates bond energies and provides less accurate geometries compared to DFT, it can still be a valuable tool for providing a qualitative understanding of the electronic structure. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org

Molecular Geometry Optimization and Conformational Analysis

A key aspect of computational studies is the determination of the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to its atomic coordinates. For flexible molecules like this compound, conformational analysis is also crucial. This involves exploring the different possible spatial arrangements of the atoms (conformers) to identify the lowest energy conformation.

Studies on related pyrazoline structures have shown that the five-membered dihydropyrazole ring is often nearly planar. nih.gov For instance, in 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole, the phenyl substituent is tilted at an angle of 14.7(2)° relative to the plane of the dihydropyrazole ring. nih.gov In another example, 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, the N- and C-bound benzene (B151609) rings are inclined to the pyrazole (B372694) ring at dihedral angles of 21.45(10)° and 6.96(10)°, respectively. nih.gov

Electronic Structure Characterization

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and properties. Computational methods are used to analyze various aspects of the electronic structure, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It helps to understand hyperconjugative interactions and charge transfer, which contribute to the stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting how the molecule will interact with other species.

Through these computational investigations, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, paving the way for the rational design of new derivatives with tailored properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

In computational studies of pyrazoline derivatives, the HOMO and LUMO energies are calculated to understand intramolecular charge transfer mechanisms. For instance, in a study of a related compound, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netresearchgate.netoxadiazole, DFT calculations were used to determine these energy levels. researchgate.net The HOMO was found to be primarily localized on the phenyl and pyrazoline rings, while the LUMO was distributed over the benzoxadiazole moiety, indicating the direction of electronic transitions. researchgate.net

The calculated energy values for such pyrazoline systems highlight the electronic landscape of the molecule. A smaller energy gap suggests that the molecule can be easily excited, implying higher reactivity and potential for charge transfer.

Table 1: Representative FMO Data for a Substituted Dihydro-1H-pyrazole Derivative Data derived from studies on 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netresearchgate.netoxadiazole.

ParameterEnergy (eV)
EHOMO-6.124
ELUMO-4.082
Energy Gap (ΔE)2.042

Source: researchgate.net

Charge Distribution Analysis (e.g., Natural Population Analysis, Mulliken Charges)

Charge distribution analysis provides a quantitative picture of how electric charge is distributed among the atoms within a molecule. This information is crucial for understanding a molecule's electrostatic interactions, dipole moment, and reactive sites. Two common methods for this analysis are Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). uni-muenchen.deresearchgate.net While MPA is computationally simple, it can be highly dependent on the basis set used. uni-muenchen.de NPA is often considered more robust and provides a more stable description of the electron distribution. researchgate.net

In DFT studies of pyrazoline derivatives, Mulliken atomic charges are frequently calculated to identify the partial charges on each atom. researchgate.netbhu.ac.in These calculations reveal that in the pyrazoline ring system, nitrogen atoms typically carry a negative charge due to their higher electronegativity, while adjacent carbon and hydrogen atoms tend to have positive charges. bhu.ac.in

For example, in a computational analysis of 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netresearchgate.netoxadiazole, Mulliken charges were determined using the DFT-B3LYP method. researchgate.net The results showed a characteristic distribution of positive and negative charges across the molecule, which helps in understanding its electrostatic properties and intermolecular interactions. researchgate.net

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in a Substituted Dihydro-1H-pyrazole Derivative Data from a study on 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netresearchgate.netoxadiazole.

AtomCharge (a.u.)
C1-0.124584
C2-0.109586
C30.090890
C40.066284
C5-0.119771

Source: researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net Typically, red-colored areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential.

MEP analysis of pyrazoline derivatives provides a clear illustration of their reactive sites. For compounds like 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, MEP maps reveal distinct negative potential regions, often located around electronegative atoms like nitrogen and oxygen (if present in a substituent), highlighting them as primary sites for interaction with electrophiles. researchgate.net Similarly, studies on other dihydro-1H-pyrazole derivatives show that the regions around hydrogen atoms typically exhibit positive potential. bhu.ac.inresearchgate.net This visual representation of charge distribution is critical for predicting how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Inter/Intramolecular Delocalization

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these donor-acceptor interactions provides a quantitative measure of intramolecular delocalization and hyperconjugation.

Band Gap Energy Calculations and Charge Transfer Mechanism Studies

The band gap energy, which is the energy difference between the HOMO and LUMO, is a key indicator of a molecule's electronic stability and polarizability. A small band gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be more easily excited to a higher energy level.

Calculations on pyrazoline derivatives consistently show that the HOMO-LUMO gap is a crucial parameter for understanding intramolecular charge transfer (ICT). researchgate.net For example, in the case of 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] uomphysics.netresearchgate.netoxadiazole, the calculated energy gap was found to be approximately 2.042 eV. researchgate.net This value, derived from DFT calculations, confirms that charge transfer occurs within the molecule, typically from the pyrazoline and phenyl moieties (where the HOMO is located) to the electron-withdrawing groups (where the LUMO is located). researchgate.net The study of the band gap and the nature of the orbitals involved provides a detailed mechanism for the electronic transitions observed in UV-Vis spectroscopy.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is vital for confirming molecular structures and understanding vibrational behavior.

Theoretical Vibrational Frequencies and Assignments (Potential Energy Distribution)

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations provide a set of harmonic vibrational modes, and by analyzing the Potential Energy Distribution (PED), each mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net

For pyrazole and pyrazoline derivatives, theoretical vibrational spectra have been calculated and compared with experimental FT-IR and FT-Raman data. derpharmachemica.comresearchgate.net In a study on 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP), the structure was optimized, and the IR and Raman spectra were computed. researchgate.net Such studies typically show good agreement between the calculated and experimental frequencies, although theoretical values are often scaled to correct for anharmonicity and basis set limitations. derpharmachemica.com

Assignments are made for characteristic vibrations, such as C-H stretching of the phenyl ring, C=N stretching of the pyrazoline ring, and various ring deformation modes. derpharmachemica.com This detailed assignment is crucial for interpreting experimental spectra and understanding how specific structural features influence the molecule's vibrational properties. uomphysics.netresearchgate.net

Table 3: Representative Theoretical Vibrational Assignments for a Pyrazole Derivative Assignments are based on general findings for substituted pyrazoles and may vary for the specific title compound.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3020 - 3100Stretching of C-H bonds in the phenyl ring
C-H Stretch (Aliphatic)2900 - 3000Stretching of C-H bonds in the pyrazoline ring
C=N Stretch1580 - 1620Stretching of the carbon-nitrogen double bond
C=C Stretch (Aromatic)1430 - 1600Stretching of carbon-carbon bonds in the phenyl ring
N=N Stretch (Azo group, if present)1380 - 1440Stretching of the nitrogen-nitrogen double bond
C-N Stretch1130 - 1200Stretching of carbon-nitrogen single bonds
C-H In-plane Bend1000 - 1400Bending of C-H bonds within the plane of the rings
C-H Out-of-plane Bend675 - 1000Bending of C-H bonds out of the plane of the rings

Source: General data from derpharmachemica.com

Predicted Electronic Spectra and Optical Absorption Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic spectra and optical absorption properties of pyrazoline derivatives. These studies provide insights into the electronic transitions that govern how these molecules interact with light.

For instance, the electronic spectra of various substituted 5-phenyl-4,5-dihydro-1H-pyrazoles have been predicted using DFT calculations. These calculations typically involve optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies to various excited states. The results of these calculations are often presented as simulated UV-Vis spectra, which show the absorption maxima (λmax) corresponding to the electronic transitions.

A study on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), a related pyrazole derivative, demonstrated that in ethanol (B145695), it exhibits an absorption band at 316 nm. researchgate.net The shape of this absorption spectrum was found to be independent of concentration, suggesting the absence of ground-state aggregation. researchgate.net The fluorescence spectrum of NPP in ethanol showed distinct bands around 411 nm, 436 nm, and 463 nm. researchgate.net

The optical properties of these compounds are crucial for their potential applications in various fields. For example, some pyrazoline derivatives exhibit significant reverse saturable absorption and self-defocusing properties, which are important for optical limiting applications. dntb.gov.ua The lower cut-off wavelength, transmittance range, and optical band gap are key parameters determined from optical analysis. dntb.gov.ua

Table 1: Predicted Electronic Spectra Data for a Representative Pyrazoline Derivative

ParameterValueReference
Absorption Maximum (λmax)316 nm researchgate.net
Fluorescence Emission Maxima411 nm, 436 nm, 463 nm researchgate.net

Note: The data presented is for a related pyrazole derivative, 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, and serves as an illustrative example of the type of data obtained from theoretical studies.

Theoretical Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for complementing experimental NMR data. For pyrazole derivatives, ab initio and DFT methods are employed to predict the ¹H and ¹³C NMR chemical shifts.

Theoretical NMR investigations on pyrazole and its substituted derivatives have been performed using methods like the MP2 theory level with a 6-31G(d,p) basis set. researchgate.net These calculations can accurately predict the chemical shifts of the various protons and carbons in the molecule, aiding in the assignment of experimental spectra. researchgate.netnih.gov For example, in a study of 3,5-diphenylpyrazole, the phenyl groups were observed to shift the H8 proton to a downfield region in the ¹H NMR spectrum. researchgate.net

The structural formation of pyrazoline derivatives is often confirmed by NMR spectroscopic studies. dntb.gov.ua For instance, the complete assignment of ¹³C NMR resonances for a series of 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles was achieved through a combination of one- and two-dimensional NMR experiments and theoretical calculations. nih.gov

Table 2: Representative Theoretical ¹H NMR Chemical Shifts for a Dihydropyrazole Derivative

ProtonTheoretical Chemical Shift (ppm)
5-CH (pyrazole)7.22-7.36
H-2',3',4',5',6' (Ph)7.22-7.36
H-3,4,5 (Ph)7.49
H-2,6 (Ph)7.59
H-4 (pyridine)8.10

Note: The data is for a related pyridine-containing 4,5-dihydro-1H-pyrazole derivative and illustrates the type of information obtained from theoretical NMR predictions. scispace.com

Reactivity and Mechanistic Studies

Computational chemistry plays a crucial role in understanding the reactivity of this compound and the mechanisms of its formation.

Exploring the potential energy surface (PES) allows for the identification of transition states and the calculation of activation barriers for various reaction pathways. This is particularly useful in understanding the synthesis of pyrazolines. For example, the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been a subject of interest. nih.gov

The synthesis of 4,5-dihydro-1H-pyrazoles often involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov Theoretical studies can map out the energy landscape of this reaction, helping to determine the most favorable pathway.

The formation of the pyrazoline ring from chalcones and hydrazines can proceed through different mechanistic pathways. The two primary proposed mechanisms are the Condensation-Michael type and the Michael Type-Condensation.

In the Condensation-Michael type mechanism, the initial step is the condensation of the hydrazine with the carbonyl group of the chalcone (B49325) to form a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the nucleophilic nitrogen attacks the β-carbon of the α,β-unsaturated system, leading to ring closure.

Conversely, in the Michael Type-Condensation mechanism, the reaction begins with the Michael addition of the hydrazine to the α,β-unsaturated ketone. masterorganicchemistry.com This forms an intermediate which then undergoes an intramolecular condensation to yield the final pyrazoline product. masterorganicchemistry.com Theoretical calculations of the energies of the intermediates and transition states for both pathways can help elucidate which mechanism is operative under specific reaction conditions.

A range of theoretical descriptors derived from DFT calculations can be used to quantify the chemical reactivity of this compound. These descriptors provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness.

Electrophilicity/Nucleophilicity Indices: Quantitative measures of a molecule's ability to act as an electrophile or a nucleophile.

These descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Theoretical Reactivity Descriptors for a Pyrazoline Derivative

DescriptorDefinitionSignificance
Ionization Potential (IP)-E(HOMO)Relates to the ability to donate an electron.
Electron Affinity (EA)-E(LUMO)Relates to the ability to accept an electron.
Electronegativity (χ)(IP + EA) / 2Indicates the tendency to attract electrons.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to deformation of electron cloud.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)μ² / (2η)Measures the electrophilic character of a molecule.

Investigation of Non-Linear Optical (NLO) Properties

Pyrazoline derivatives have emerged as promising candidates for non-linear optical (NLO) applications due to their unique electronic structures. nih.gov Theoretical calculations are essential for predicting and understanding the NLO properties of these materials.

The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter of interest. DFT calculations can provide reliable predictions of β. For a series of pyrazole derivatives, the first hyperpolarizability was found to be in the range of 5.21–7.26 × 10⁻³⁰ esu, which is significantly larger than that of the standard NLO material urea. nih.gov This suggests that these compounds are potential candidates for NLO applications. nih.gov

The NLO response of pyrazoline derivatives is often dependent on the nature and position of substituent groups. nih.gov Electron-donating and electron-accepting groups strategically placed on the molecule can enhance the NLO properties. For example, compounds with several electron-accepting groups have been shown to exhibit high NLO responses. nih.gov

Furthermore, investigations into third-order NLO properties, such as the third-order nonlinear optical susceptibility (χ⁽³⁾), are also conducted. The Z-scan technique, often complemented by theoretical calculations, is used to evaluate these properties. dntb.gov.ua

Polarizability and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of pyrazoline derivatives are a key area of research, with polarizability and hyperpolarizability being crucial parameters. While direct computational studies on the parent this compound are not extensively documented, research on its derivatives provides a strong indication of the NLO potential of this class of compounds.

Theoretical calculations, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311G(d,p), are used to determine these properties. For instance, a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine (IPH), a derivative of this compound, revealed significant NLO characteristics through computational analysis. The donor-acceptor interactions within the molecule, as clarified by Natural Bond Orbital (NBO) analysis, contribute to its stability and nonlinear optical response.

Another related compound, 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone, was found to have a computed first-order hyperpolarizability (β) that is two times higher than that of urea, a standard reference material for NLO properties. researchgate.net This highlights the potential of the pyrazole scaffold in designing materials with significant NLO activity. researchgate.net The strong delocalization within the molecular structure is identified as a key factor for this enhanced nonlinearity. researchgate.net

These studies underscore the importance of computational methods in predicting and understanding the NLO properties of pyrazoline derivatives. The phenyl group in this compound is expected to contribute to the electronic delocalization, making it a promising candidate for NLO applications, a hypothesis that warrants further dedicated computational investigation.

Interactive Data Table: Calculated NLO Properties of a Pyrazoline Derivative

PropertyValueUnit
Nonlinear absorption coefficient (β)4.044 × 10⁻¹cmW⁻¹
Nonlinear refractive index (n₂)2.89 × 10⁻⁶cm²W⁻¹
Third-order susceptibility (χ³)2.2627 × 10⁻⁶esu

Data derived from a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a compound with a related heterocyclic structure, illustrating the potential NLO properties. researchgate.net

Second-Order Susceptibility Studies

Second-order susceptibility (χ⁽²⁾) is a macroscopic measure of the NLO response of a material, directly related to the molecular first-order hyperpolarizability (β). Experimental techniques like the Z-scan are used to measure these properties. For instance, the Z-scan technique confirmed the NLO properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structurally related heterocyclic compound. researchgate.net The negative sign of the nonlinear refractive index (n₂) in this study indicated a self-defocusing nonlinearity. researchgate.net

Solvent Effects on Molecular Electronic Structure (e.g., C-PCM Model)

The molecular electronic structure and properties of a compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM), and its conductor-like variant (C-PCM), are widely used computational methods to simulate these solvent effects. mdpi.comyoutube.com These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field. mdpi.com

In the context of pyrazoline derivatives, the C-PCM model has been employed to study the influence of solvent on their electronic structure and properties. For example, in a theoretical study of 1-Phenyl-4-Allyl-Tetrazol-5-One, all calculations were performed using a polarizable continuum model to simulate the effects of methanol (B129727) as a solvent. mdpi.com This approach allows for a more realistic prediction of molecular behavior in solution, which is crucial for applications in areas like dye-sensitized solar cells or solution-processed electronic devices. The choice of the functional within the DFT framework (e.g., B3LYP, PBE0) is also critical for accurately describing the solvent effects. mdpi.com

Host-Guest Chemistry and Inclusion Complexes (e.g., with Cyclodextrins)

The ability of pyrazoline derivatives to form inclusion complexes with host molecules like cyclodextrins (CDs) is an area of growing interest. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules. nih.gov This encapsulation can improve the solubility, stability, and bioavailability of the guest molecule. nih.gov

Computational methods, such as molecular docking and DFT, are instrumental in understanding the formation and stability of these host-guest complexes. mdpi.com These studies provide insights into the energetic and geometric aspects of complexation.

Computational studies on the inclusion of various guest molecules into cyclodextrins have revealed that the stability of the complex is governed by a combination of factors, including van der Waals interactions, hydrogen bonding, and hydrophobic effects. mdpi.com For example, a dispersion-corrected DFT investigation of the inclusion of dexamethasone (B1670325) into β-cyclodextrin showed that the complexation energy was significant, though it decreased in the aqueous phase compared to the gas phase. mdpi.com

Molecular docking simulations can predict the most favorable orientation of the guest molecule within the cyclodextrin (B1172386) cavity. For instance, in the case of L-phenylalanine inclusion in β-cyclodextrin, docking studies suggested two possible arrangements of the guest molecule within the host cavity. researchgate.net

The hydroxyl groups on the rim of the cyclodextrin molecule play a crucial role in the complexation process. They can form hydrogen bonds with the guest molecule, contributing to the stability of the inclusion complex. Computational models can predict the specific interactions between the guest and the hydroxyl groups of the host. In a study of arginine and histidine stereoisomers with cyclodextrins, it was observed that β-cyclodextrin showed a preference for forming more stable complexes with the levogir isomers of the amino acids. mjcce.org.mk The formation of the complexes was achieved through the partial inclusion of the guest molecule in the CD cavity. mjcce.org.mk

Computational Approaches for Structure-Activity Relationships (SAR)

Computational approaches are widely used to establish Structure-Activity Relationships (SAR), which are crucial for the rational design of new molecules with specific biological activities. For 4,5-dihydro-1H-pyrazole derivatives, SAR studies have been instrumental in identifying key structural features responsible for their therapeutic effects.

For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, SAR studies on a series of 4,5-dihydro-1H-pyrazole derivatives have been conducted. nih.gov These studies involve the synthesis of a library of related compounds with systematic variations in their structure, followed by biological evaluation. nih.gov Computational modeling can then be used to correlate the structural modifications with the observed biological activity, helping to identify the pharmacophore and guide the design of more potent and selective inhibitors. nih.govnih.gov

Another example is the SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents. nih.gov By examining a series of analogues with different substitutions on the aryl ring, researchers were able to optimize the pharmacophore and identify a highly potent compound. nih.gov These examples highlight the power of combining synthetic chemistry with computational SAR studies to accelerate the discovery of new therapeutic agents based on the 4,5-dihydro-1H-pyrazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of 4,5-dihydro-1H-pyrazole, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. nih.govijper.org

Several QSAR studies have been conducted on pyrazoline derivatives to understand their potential as various therapeutic agents. For instance, a study on 34 pyrazoline derivatives as carbonic anhydrase inhibitors developed a QSAR model with high predictive power (R² = 0.79, R²test = 0.95, Q²cv = 0.64). nih.gov This model indicated that while one descriptor had a proportional influence on the inhibitory activity (pIC50), four other descriptors had an inverse effect. nih.gov Similarly, a QSAR study on thirty-five pyrazoline compounds as anticancer agents against the MCF-7 cell line yielded a statistically significant model (r²= 0.884, r²cv = 0.883, r²pred = 0.99). ijper.org This model, based on 13 descriptors, has been used to predict the bioefficacy of new substituted pyrazoline derivatives. ijper.org

In another study, 3D-QSAR models were developed for a series of 4,5-dihydro-1H-pyrazole derivatives containing a thiourea (B124793) skeleton to understand their selective inhibition of HER-2 over EGFR. nih.gov The models revealed that for better HER-2 inhibitory activity, electron-donating groups at the para and meta positions of the phenyl ring at the 3-position of the pyrazoline were favorable. nih.gov The contour maps generated from these models provide a visual representation of how steric and electronic properties influence activity, where red contours indicate regions where high electron density increases activity and blue contours suggest the opposite. Green areas favor bulky groups, while yellow areas favor smaller groups. nih.gov

Furthermore, a QSAR analysis of 1,3,5-trisubstituted pyrazoline derivatives as antimalarial agents against the falcipain-2 enzyme resulted in a model with good predictive ability (Rtraining = 0.8100 and Rtest = 0.9222). researchgate.netresearchgate.net The descriptors in the final QSAR equation belonged to the 3D autocorrelation and RDF groups, highlighting the importance of the three-dimensional structure of the molecules in their biological activity. researchgate.netresearchgate.net

These examples underscore the power of QSAR in medicinal chemistry, providing a rational basis for the design and optimization of novel this compound-based therapeutic agents.

Ligand-Based and Receptor-Based Computational Studies (e.g., Molecular Docking for Binding Site Prediction)

Ligand-based and receptor-based computational methods, particularly molecular docking, have been extensively used to investigate the interactions between this compound derivatives and their biological targets. These studies provide valuable information on binding modes, binding affinities, and the specific amino acid residues involved in the interaction, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. fip.orgekb.eg

Molecular docking studies have been performed on pyrazoline derivatives targeting a variety of receptors implicated in different diseases. For example, docking studies of pyrazoline derivatives against the estrogen receptor alpha (ERα), a key target in breast cancer, revealed favorable binding modes with negative binding free energy values, indicating spontaneous binding. fip.org Specifically, compounds 4a and 4b showed interactions with crucial amino acid residues like Thr347, Glu353, and Arg394, which are important for the antagonistic activity against ERα. fip.org

In the context of anticancer drug design, pyrazoline derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.eg The results showed significant inhibitory activity, with docking scores (PLP fitness) ranging from 81.11 to 90.52, which were in good agreement with experimental in vitro data. ekb.eg Similarly, docking studies of pyrazole-linked pyrazoline derivatives against the ATP binding site of EGFR tyrosine kinase showed that potent compounds could bind to the hinge region in a manner similar to the standard drug gefitinib. nih.gov

Furthermore, molecular docking has been employed to study pyrazoline derivatives as inhibitors of other important enzymes. For instance, docking of quinoline/naphthalene-containing pyrazoline derivatives into the active site of PI3K showed that some of the synthesized compounds had better docking scores than the reference drug AMG-319. nih.gov In another study, docking of pyrazoline derivatives into the active site of the Bcl-2 protein, an important anti-apoptotic target in cancer, confirmed high binding affinity through key hydrogen bonding interactions. rsc.org

These computational studies, by predicting the binding orientation and affinity of ligands to their protein targets, play a critical role in the rational design and development of new therapeutic agents based on the this compound scaffold.

Advanced Applications and Materials Science Aspects of 5 Phenyl 4,5 Dihydro 1h Pyrazole

Organic Synthesis Building Blocks and Intermediates

5-Phenyl-4,5-dihydro-1H-pyrazole and its derivatives are fundamental building blocks in organic synthesis, primarily due to the reactivity of the pyrazoline ring. chemicalbook.comtandfonline.com This five-membered heterocycle, also known as 2-pyrazoline, can be synthesized through several methods, most commonly via the condensation reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines. sci-hub.seresearchgate.netscispace.com This reaction is versatile and can be performed under various catalytic conditions, including acidic or basic media, to produce a wide array of substituted pyrazolines. sci-hub.seresearchgate.net

The pyrazoline ring itself is a valuable synthon for creating other complex molecules. It can undergo oxidation to form the corresponding aromatic pyrazole (B372694). chemicalbook.com For instance, 1,3,5-trisubstituted-2-pyrazolines can be effectively oxidized to their pyrazole counterparts using reagents like a DABCO-Br2 complex or through catalytic oxidation with Pd/C in acetic acid. chemicalbook.com

Furthermore, the pyrazoline ring can be functionalized or cleaved to yield different chemical structures. Ring cleavage reactions, often initiated with acid chlorides, can transform the heterocyclic ring into acyclic hydrazide derivatives, which can then be converted into α,β-unsaturated ketones. chemicalbook.com The reactivity of the ring and the ease of its initial synthesis make this compound derivatives indispensable intermediates for constructing a diverse range of heterocyclic and other organic compounds. nih.govnih.gov

Optoelectronic Materials Development

The excellent electro-optical properties of the pyrazoline scaffold have led to its extensive use in materials science, particularly in optoelectronics. nih.gov Pyrazoline derivatives are known for their strong fluorescence, high quantum yields, and charge-transporting capabilities, making them suitable for a variety of applications. tandfonline.comnih.gov

Organic Electroluminescent Devices (OLEDs) and Hole-Transporting Materials

Pyrazoline derivatives, including those based on the this compound structure, are recognized for their potential as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and other organic electronic devices like perovskite solar cells. acs.orgresearchgate.netrsc.orgbohrium.com The hole-transporting capability is crucial for facilitating the efficient injection and movement of positive charge carriers (holes) within the device, which is essential for achieving high performance.

The molecular structure of pyrazolines, often featuring an electron-donating and an electron-accepting moiety, facilitates intramolecular charge transfer, a key property for HTMs. researchgate.netrsc.org Research has focused on synthesizing various pyrazoline-based polymers and small molecules and evaluating their performance in electronic devices. For example, polymers incorporating pyrazine (B50134) units have been developed as dopant-free HTMs in perovskite solar cells, demonstrating impressive power conversion efficiencies and high operational stability. rsc.org The electron-deficient nature of the pyrazine core can enhance intermolecular interactions and promote charge transfer, leading to high hole mobility. rsc.org

Pyrazoline Derivative Type Application Key Finding
Pyrazine-containing polymersHole-Transporting Material (HTM) in Perovskite Solar Cells (PSCs)Achieved power conversion efficiencies up to 17.5% and high stability over 1500 hours. rsc.org
Pyrazine-core small moleculesHTM in PSCsSynthesized with high yields (>60%), leading to devices with 19.61% efficiency. rsc.org
Phenothiazine-based pyrazolinesHole Collection Material in Organic Solar Cells (OSCs)Demonstrated high stability and effective hole collection. bohrium.com

Fluorescent Probes and Chemosensors

The inherent fluorescence of the pyrazoline ring is a central feature in its application as a chemosensor for detecting various analytes. tandfonline.comnih.gov Pyrazoline derivatives can be designed to exhibit high sensitivity and selectivity for specific metal ions, anions, and small molecules. tandfonline.comtandfonline.comdocumentsdelivered.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence quenching (CHEQ). tandfonline.comtandfonline.com

Upon binding with a target analyte, the photophysical properties of the pyrazoline probe change, resulting in a detectable signal, such as the quenching or enhancement of its fluorescence. nih.gov This "on-off" switching capability allows for the quantitative detection of analytes with low detection limits. documentsdelivered.comnih.gov For instance, specific pyrazoline derivatives have been successfully developed as selective fluorescent sensors for metal ions such as Fe³⁺, Cu²⁺, and Cd²⁺. tandfonline.comdocumentsdelivered.comnih.gov

Analyte Pyrazoline Sensor Sensing Mechanism Detection Limit
Fe³⁺Pyrazoline-based "On-Off" chemosensorChelation-Enhanced Quenching (CHEQ), ICTNot Specified tandfonline.comtandfonline.com
Cu²⁺Pyrazoline-based "On-Off" chemosensorIntramolecular Charge Transfer (ICT)Not Specified documentsdelivered.comnih.gov
Cd²⁺5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazolePhotoinduced Electron Transfer (PET)0.09 μM nih.gov
Ni²⁺Quinoline appended pyrazoline derivativeNot SpecifiedNot Specified rsc.org
Picric AcidThiazol-substituted pyrazoline nanoparticlesAcid-base interaction induced electron transfer0.002 ppm rsc.org

Optical Brighteners and Whiteners

Pyrazoline derivatives have been extensively utilized as optical brightening agents (OBAs) in various industries. google.comgoogle.comgoogle.comgoogle.com These compounds function by absorbing light in the invisible ultraviolet (UV) region of the spectrum and re-emitting it as blue light in the visible spectrum. This process of fluorescence counteracts any yellowish cast on a material, making it appear whiter and brighter.

Their effectiveness stems from their strong UV absorption and intense blue fluorescence. google.com Patents describe the use of 1,3-diphenyl pyrazoline derivatives, often with additional substitutions on the phenyl rings, for the optical brightening of polymers and textile materials, including polyamide fibers. google.comgoogle.comgoogle.com They are particularly suitable for use in laundry detergents for whitening synthetic fabrics. google.com

Materials for Amplified Spontaneous Emission (ASE) and Lasing Phenomena

The strong fluorescence and high quantum yields of certain pyrazoline derivatives make them candidates for use as laser dyes. researchgate.net Laser dyes are organic compounds that can exhibit stimulated emission when optically pumped, forming the gain medium in dye lasers. The photophysical properties of pyrazoline-based compounds, such as their broad emission spectra, can be tuned by modifying their molecular structure. researchgate.net Research has explored the potential of pyrazoline derivatives in applications requiring light amplification, such as in materials for amplified spontaneous emission (ASE), which is a precursor to lasing. researchgate.net The compound 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP), for example, has been noted for its versatile optical features, including stimulated emission. researchgate.net

Two-Photon Absorption (TPA) Materials

Pyrazoline derivatives have attracted significant interest as nonlinear optical (NLO) materials, particularly for applications involving two-photon absorption (TPA). researchgate.netrsc.orgaip.org TPA is a process where a molecule simultaneously absorbs two photons, which can lead to applications in areas like 3D optical data storage, bio-imaging, and photodynamic therapy. The NLO response of pyrazolines is often associated with their "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected through a π-conjugated system. rsc.org

Studies using techniques like the Z-scan method have been employed to measure the third-order NLO properties of pyrazoline derivatives. researchgate.netaip.org The magnitude of the NLO response, including the TPA cross-section, can be tailored by altering the substituents on the pyrazoline core, making this class of materials promising for advanced photonic and optoelectronic devices. rsc.org For example, one study reported a nonlinear absorption coefficient (β) of 1.94×10⁻¹¹ m/W for a specific pyrazoline derivative, indicating its potential for NLO applications. researchgate.net

Corrosion Inhibition Materials

Pyrazole derivatives have demonstrated considerable potential as corrosion inhibitors for various metals, particularly in acidic environments. nih.gov Their effectiveness is largely attributed to the heterocyclic structure, which facilitates strong adsorption onto metal surfaces, thereby forming a protective film that mitigates corrosion rates. nih.gov

The inhibition mechanism involves the adsorption of the pyrazole molecules onto the metal surface. This process can be influenced by the concentration of the inhibitor and the temperature. Studies on related pyrazole derivatives have shown that the inhibition efficiency generally increases with higher concentrations of the inhibitor but tends to decrease at elevated temperatures. researchgate.net The adsorption process for some pyrazole-based inhibitors has been found to follow the Langmuir and Temkin adsorption isotherms. researchgate.net

For instance, the compound 5′-phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one (SPAH) has been studied as a corrosion inhibitor for mild steel in both hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. researchgate.net Potentiodynamic polarization studies revealed that SPAH functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net Similarly, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) has shown high inhibition efficiency (90.2% at 1 mM) for C38 steel in 1 M HCl. nih.govacs.org

The following table summarizes the inhibition efficiencies of selected pyrazole derivatives, highlighting the impact of their structural features on their protective capabilities.

Table 1: Inhibition Efficiencies of Pyrazole Derivatives

Compound Metal Corrosive Medium Inhibition Efficiency (%) Reference
5′-phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one (SPAH) Mild Steel 1 M HCl Increases with concentration researchgate.net
5′-phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one (SPAH) Mild Steel 0.5 M H2SO4 Increases with concentration researchgate.net
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) C38 Steel 1 M HCl 90.2 at 1 mM nih.govacs.org
1-phenyl-2-pyrazolin-5-one (PPO) derivatives 304 Stainless Steel 1.0 M HCl Increases with concentration ijcsi.pro

Chiral Resolution and Enantioseparation in Analytical Chemistry

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. This compound derivatives, many of which are chiral at the C5 position, have been the subject of extensive research in the field of enantioseparation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for separating enantiomers. uniroma1.it Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven particularly effective for resolving racemic mixtures of 4,5-dihydro-1H-pyrazole derivatives. nih.govresearch-nexus.net

Research has shown that the choice of mobile phase plays a crucial role in the enantioseparation efficiency. For a series of C5-chiral 4,5-dihydro-(1H)-pyrazole derivatives, exceptional separation was achieved on an amylose (3,5-dimethylphenylcarbamate) (ADMPC)-based CSP using pure methanol (B129727) as the mobile phase, resulting in an outstanding enantioseparation factor. uniroma1.itnih.govuniroma1.it Both normal-phase (e.g., n-hexane and an alcohol modifier) and polar organic mobile phases have been successfully employed. nih.govuniroma1.it

A study involving 18 racemic 4,5-dihydro-1H-pyrazole derivatives on Lux cellulose-2 and Lux amylose-2 CSPs demonstrated that a cellulose-based column performed better with polar organic mobile phases, offering rapid analysis times. research-nexus.netnih.gov In contrast, the amylose-based column showed greater resolving power under normal elution conditions. research-nexus.netnih.gov

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for enantioseparation. chromatographyonline.com CSPs based on amylose (3,5-dimethylphenylcarbamate) (ADMPC) have demonstrated broad enantioselectivity in both HPLC and SFC. uniroma1.itnih.govuniroma1.it

In one application, a chiral SFC method was developed to separate the enantiomers of a substituted pyrrolo[2,3-d]pyrimidine intermediate, which incorporated a chiral pyrazole structure. chromatographyonline.com While a RegisCell stationary phase was effective under HPLC conditions, it was not successful in SFC. chromatographyonline.com However, an (R,R)Whelk-O1 column showed good performance for the compound in both HPLC and SFC, with the (S,S)Whelk-O1 column ultimately being chosen for the optimized SFC method. chromatographyonline.com

Structure-Enantioselectivity Relationships and Chiral Discrimination Mechanisms

Understanding the relationship between the molecular structure of an analyte and the enantioselectivity observed on a CSP is crucial for developing predictive models for chiral recognition. uniroma1.itnih.gov Systematic variations in the chemical groups at specific positions of the 3-(phenyl-4-oxy)-5-phenyl-4,5-dihydro-(1H)-pyrazole framework have been shown to cause significant changes in retention and enantioselectivity. uniroma1.itnih.govuniroma1.it

For a series of six C5-chiral 4,5-dihydro-(1H)-pyrazole derivatives, a detailed analysis of chromatographic data led to hypotheses about the role of individual chemical groups in achieving exceptional enantioseparation. nih.govuniroma1.it In a methanol-rich mobile phase, the prenyl moiety of the second-eluting enantiomer of the best-resolved analyte was identified as a critical structural element. nih.govuniroma1.it This group is believed to establish direct and favorable solvophobic interactions with the apolar parts of the chiral selector. nih.govuniroma1.it

Further studies on five chiral compounds with the 3-(phenyl-4-oxy)-5-phenyl-4,5-dihydro-(1H)-pyrazole scaffold, differing only in the length of a linear alkyl chain, revealed that the enantiomeric separations were enthalpy-driven. nih.gov The unusual U-shaped curves obtained when plotting chromatographic data against the alcohol percentage in the mobile phase indicated that solvophobic interactions played a significant role in the retention mechanism at higher alcohol concentrations. nih.gov

Development as Chemical Precursors for Other Heterocycles

The 4,5-dihydro-1H-pyrazole ring system is a valuable synthon in organic synthesis, serving as a versatile precursor for the preparation of other heterocyclic compounds. Chalcones, which are α,β-unsaturated ketones, are common starting materials for the synthesis of 4,5-dihydro-1H-pyrazoles through reactions with binucleophiles like hydrazine (B178648). scispace.com

These pyrazoline derivatives can then be further modified. For example, (Е)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one has been reacted with semicarbazide, thiosemicarbazide, and hydroxylamine (B1172632) to form more complex heterocyclic structures containing the 4,5-dihydro-1H-pyrazole core. researchgate.net Specifically, these reactions yielded 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, and 5-(4-methylphenyl)-3'-ferrocenyl-4',5'-dihydro-3,5'-bi-1,2-oxazole, respectively. researchgate.net

The reactivity of the pyrazole ring itself allows for various transformations. While resistant to oxidation and reduction, pyrazoles can be catalytically hydrogenated to first form pyrazolines and then pyrazolidines. globalresearchonline.net The imino hydrogen can also be substituted with an acyl group. globalresearchonline.net Furthermore, the synthesis of pyrazole derivatives containing other heterocyclic moieties, such as isoxazole (B147169), has been reported. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-phenyl-4,5-dihydro-1H-pyrazole derivatives?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, hydrazine hydrate reacts with substituted chalcones in polar aprotic solvents like DMSO under reflux, monitored by TLC for completion . Variations include using phenylhydrazine or substituted hydrazines to introduce diverse functional groups at the pyrazole core. Reaction optimization often requires adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the diastereotopic protons in the 4,5-dihydro ring appear as distinct multiplets in 1^1H NMR .
  • IR : Stretching frequencies for C=N (1590–1620 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) confirm pyrazole ring formation .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the puckered conformation of the dihydro ring and intermolecular hydrogen bonding patterns .

Q. How are basic biological screening assays designed for pyrazole derivatives?

Initial screening often involves:

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Enzyme inhibition assays : Molecular docking against targets like carbonic anhydrase or cyclooxygenase (COX) using AutoDock Vina, validated by in vitro enzymatic inhibition studies .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity depends on the electronic nature of substituents and reaction conditions. For example:

  • Electron-withdrawing groups (e.g., nitro) on the chalcone favor 3,5-disubstituted pyrazoles via nucleophilic attack at the β-position .
  • Microwave-assisted synthesis reduces side reactions (e.g., over-oxidation) and improves regiocontrol by accelerating kinetics .
  • Computational tools (e.g., DFT) predict thermodynamic stability of regioisomers, guiding synthetic design .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Repeating assays under identical conditions (e.g., cell line, IC50_{50} measurement method) .
  • Metabolite profiling : LC-MS to confirm compound stability during assays, as degradation products may skew results .
  • Structural analogs : Synthesizing derivatives with incremental modifications to isolate structure-activity relationships (SAR) .

Q. How are advanced computational methods applied to optimize pyrazole-based drug candidates?

  • Molecular dynamics simulations : Assess binding stability of pyrazole derivatives with targets (e.g., COX-2) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .
  • QSAR models : Correlate electronic descriptors (e.g., Hammett σ constants) with biological activity to guide functionalization .

Methodological Notes

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard, but recrystallization from ethanol improves purity for crystallography .
  • Troubleshooting : Low yields in cyclocondensation may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.